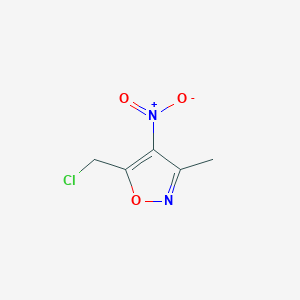
5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole
Overview
Description
The compound “5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole” belongs to a class of organic compounds known as oxazoles. Oxazoles are aromatic compounds containing an oxazole ring, which is a five-membered aromatic heterocycle with one oxygen atom, one nitrogen atom, and three carbon atoms .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. In the case of oxazoles, they can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, ring-opening reactions, and more .Scientific Research Applications
Synthesis and Reactivity
Formation and Reaction of Oxazoles : The synthesis of N-substituted 2-(aminomethyl)oxazoles was achieved by the BF3-catalyzed reaction of substituted α-diazoacetophenones with chloroacetonitrile, yielding 5-aryl-2-chloromethyloxazoles in high yields. This method highlights the reactivity of chloromethyl-substituted oxazoles towards nucleophilic substitution, offering pathways to secondary, tertiary amines, and quaternary ammonium salts with a 2-oxazolylmethyl group (Ibata & Isogami, 1989).
Addition of Lithiated Oxazoles to Nitrones : The stereoselective addition of lithiated oxazoles to nitrones has been studied, where 2-(chloromethyl)-4,5-dihydro-1,3-oxazole showed unique reactivity, leading to the formation of alkenyl-oxazoles. This research offers insights into the manipulation of oxazole derivatives for the synthesis of structurally diverse molecules (Capriati et al., 2002).
Synthesis of Extended Oxazoles : The study on 2-(halomethyl)-4,5-diaryloxazoles discusses their utility as reactive scaffolds for synthetic elaboration. Specifically, chloromethyl analogues were used for the synthesis of various 2-substituted oxazoles, demonstrating the versatility of chloromethyl-substituted oxazoles in organic synthesis (Patil & Luzzio, 2016).
Synthetic Methodologies and Applications
Efficient Synthesis under Microwave Irradiation : A study showcased the efficient synthesis of thiazolopyrimidinones and benzothiazoles under microwave irradiation starting from chloromethyl-substituted intermediates. This highlights the role of 5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole and similar compounds in accelerating the synthesis of heterocyclic compounds with potential bioactivity (Djekou et al., 2006; Njoya et al., 2003).
Heterocyclic Compound Synthesis : Research into the synthesis of 1,2,5-oxadiazole derivatives using 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan as a multifunctional synthon has been conducted, demonstrating the potential of chloromethyl-substituted compounds in the synthesis of oxadiazole derivatives and exploring their chemical properties (Stepanov et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(chloromethyl)-3-methyl-4-nitro-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O3/c1-3-5(8(9)10)4(2-6)11-7-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSWSCRYBMTIGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-methyl-4-nitro-1,2-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



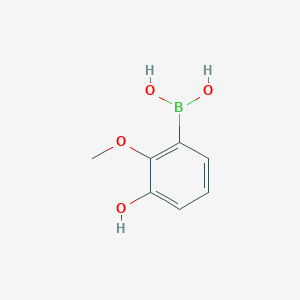
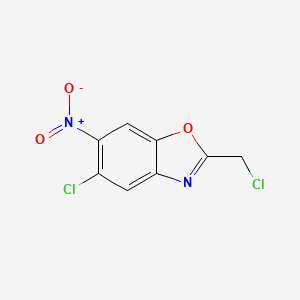
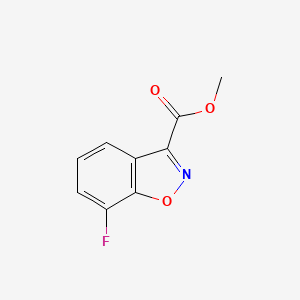
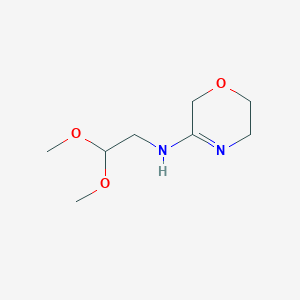
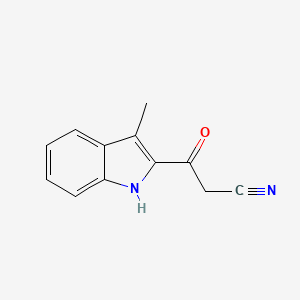
![9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one](/img/structure/B1435731.png)
![N-[(3-amino-5-fluorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B1435733.png)
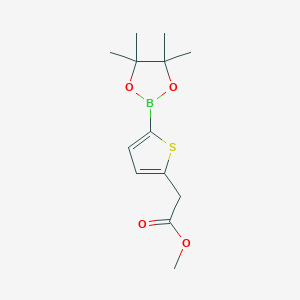
![(1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl)(methyl)amine](/img/structure/B1435736.png)
![(E)-1-[3-(Trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one](/img/structure/B1435738.png)
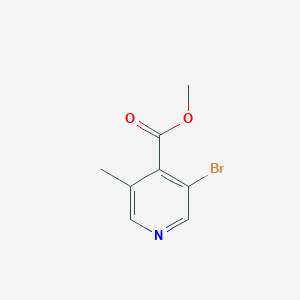
![{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid](/img/structure/B1435743.png)

